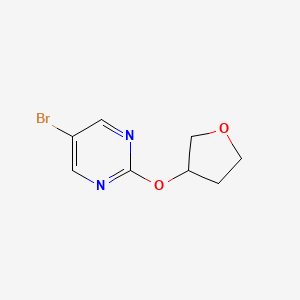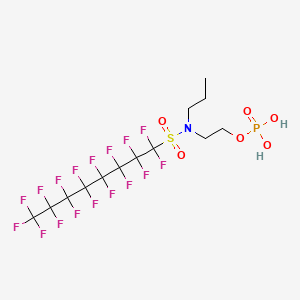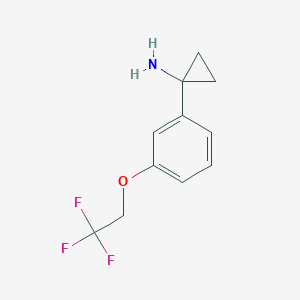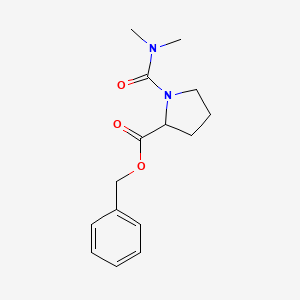
(4-Bromo-3,5-diethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3,5-diethoxyphenyl)methanol is an organic compound with the molecular formula C11H15BrO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, two ethoxy groups, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-diethoxyphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 3,5-diethoxyphenylmethanol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,5-diethoxyphenylmethanol is coupled with a brominated phenyl derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
(4-Bromo-3,5-diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: (4-Bromo-3,5-diethoxyphenyl)carboxylic acid.
Reduction: 3,5-diethoxyphenylmethanol.
Substitution: (4-Azido-3,5-diethoxyphenyl)methanol, (4-Cyano-3,5-diethoxyphenyl)methanol, and (4-Mercapto-3,5-diethoxyphenyl)methanol.
科学的研究の応用
(4-Bromo-3,5-diethoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where brominated phenols have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (4-Bromo-3,5-diethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, brominated phenols are known to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes .
類似化合物との比較
Similar Compounds
(4-Bromo-3,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(3-Bromo-4,5-dimethoxyphenyl)methanol: Bromine and methoxy groups are positioned differently on the phenyl ring.
(3,5-dimethoxyphenyl)methanol: Lacks the bromine atom.
Uniqueness
(4-Bromo-3,5-diethoxyphenyl)methanol is unique due to the presence of both bromine and ethoxy groups, which can influence its reactivity and biological activity. The ethoxy groups can increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
特性
CAS番号 |
363166-42-1 |
|---|---|
分子式 |
C11H15BrO3 |
分子量 |
275.14 g/mol |
IUPAC名 |
(4-bromo-3,5-diethoxyphenyl)methanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
InChIキー |
SIMAZWJDCLGAQC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1Br)OCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


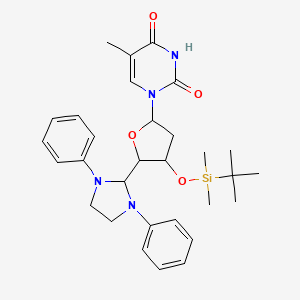
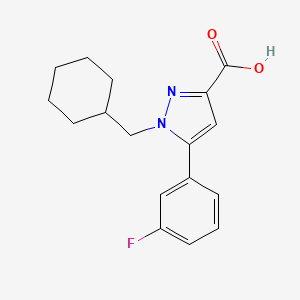
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)


